(C5:1) Coenzyme A lithium salt

Catalog No.
S1486049
CAS No.
108347-83-7
M.F
C26H41LiN7O17P3S
M. Wt
855.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(C5:1) Coenzyme A lithium salt

CAS Number

108347-83-7

Product Name

(C5:1) Coenzyme A lithium salt

IUPAC Name

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-[2-(3-methylbut-2-enoylsulfanyl)ethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

Molecular Formula

C26H41LiN7O17P3S

Molecular Weight

855.6 g/mol

InChI

InChI=1S/C26H42N7O17P3S.Li/c1-14(2)9-17(35)54-8-7-28-16(34)5-6-29-24(38)21(37)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-20(49-51(39,40)41)19(36)25(48-15)33-13-32-18-22(27)30-12-31-23(18)33;/h9,12-13,15,19-21,25,36-37H,5-8,10-11H2,1-4H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41);/q;+1/p-1/t15-,19-,20-,21?,25-;/m1./s1

InChI Key

MAXQTELPVXNFOD-JRVVUYAGSA-M

SMILES

[Li].CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C

Canonical SMILES

[Li+].CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O)C

Isomeric SMILES

[Li+].CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O)C

(C5:1) Coenzyme A lithium salt, also known as beta-Methylcrotonyl coenzyme A lithium salt, is a derivative of coenzyme A, which plays a pivotal role in various biochemical processes, particularly in the metabolism of fatty acids and amino acids. Its molecular formula is C26H43LiN7O17P3SC_{26}H_{43}LiN_{7}O_{17}P_{3}S, with a molecular weight of 857.58 g/mol. This compound is characterized by the presence of a lithium ion, which enhances its solubility and bioavailability compared to its non-salt forms.

Coenzyme A itself is essential for the activation of acyl groups and is involved in the synthesis and oxidation of fatty acids, as well as the metabolism of carbohydrates and amino acids. The lithium salt form may offer advantages in specific metabolic pathways due to lithium's unique biochemical properties .

  • The specific mechanism of action of CoA-Li in biological systems is unknown due to a lack of documented research.
  • CoA's mechanism of action involves the thiol group for reversible attachment of acyl groups, facilitating their transfer in enzymatic reactions []. This mechanism might be altered by the lithium substitution in CoA-Li.
  • Information on safety hazards associated with CoA-Li is not available in scientific literature.
  • CoA itself is generally regarded as safe []. Lithium salts can have side effects, but their impact in the context of CoA-Li is not documented.

  • Acylation Reactions: It serves as an acyl donor in various enzymatic reactions, facilitating the transfer of acyl groups to substrates, which is crucial for fatty acid metabolism.
  • Beta-Oxidation: This compound is involved in the beta-oxidation pathway, where fatty acids are broken down to generate acetyl-CoA for energy production.
  • Synthesis of Ketone Bodies: It plays a role in ketogenesis, particularly during periods of low carbohydrate intake, by providing acyl groups necessary for ketone body formation.

The reactivity of (C5:1) Coenzyme A lithium salt can be attributed to its structure, which allows it to interact with various enzymes and substrates within metabolic pathways .

The synthesis of (C5:1) Coenzyme A lithium salt typically involves several steps:

  • Isolation of Coenzyme A: Initially, coenzyme A is isolated from biological sources or synthesized through chemical methods.
  • Formation of Lithium Salt: The coenzyme A is then reacted with lithium hydroxide or lithium carbonate to form the lithium salt. This step enhances the solubility and stability of the compound.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for research or pharmaceutical applications .

These methods highlight the importance of both chemical and biological techniques in producing this valuable compound.

(C5:1) Coenzyme A lithium salt has several notable applications:

  • Biochemical Research: It is widely used in laboratories for studying metabolic pathways involving fatty acids and amino acids.
  • Pharmaceutical Development: The compound shows promise in drug formulations aimed at treating metabolic disorders, obesity, and other related health issues.
  • Nutritional Supplements: Due to its role in metabolism, it may be included in dietary supplements aimed at enhancing energy production and metabolic health.

These applications underscore its versatility and importance in both research and therapeutic contexts.

Studies on (C5:1) Coenzyme A lithium salt have revealed several interactions:

  • Enzyme Interactions: It interacts with various enzymes involved in lipid metabolism, influencing their activity and regulation.
  • Protein Modifications: The compound can modify protein structures through acylation, impacting protein function and stability.
  • Cellular Responses: Research indicates that it can alter cellular responses to stressors by modulating signaling pathways associated with energy metabolism and antioxidant defenses .

These interactions are crucial for understanding its role within biological systems.

Several compounds are similar to (C5:1) Coenzyme A lithium salt, each with unique properties:

Compound NameMolecular FormulaKey Characteristics
Isovaleryl Coenzyme A lithium saltC23H41LiN7O17P3SC_{23}H_{41}LiN_{7}O_{17}P_{3}SInvolved in branched-chain fatty acid metabolism
Acetyl-Coenzyme AC23H38N7O17PC_{23}H_{38}N_{7}O_{17}PCentral metabolite in energy production
Propionyl-Coenzyme AC24H39N7O17PC_{24}H_{39}N_{7}O_{17}PKey intermediate in propionate metabolism

The uniqueness of (C5:1) Coenzyme A lithium salt lies in its specific acyl group structure that allows it to participate uniquely in certain metabolic pathways while providing enhanced solubility due to the lithium ion . This distinction makes it particularly valuable for targeted research applications focused on specific metabolic processes.

Role in Leucine Catabolism and Isoprenoid Biosynthesis

3-Methylcrotonyl-CoA serves as a pivotal intermediate in the leucine catabolic pathway, which converts this essential branched-chain amino acid into acetyl-CoA and acetoacetate. This pathway is particularly important during protein catabolism when amino acids are mobilized for energy production. In plants, this pathway has been thoroughly characterized in mitochondria, demonstrating the evolutionary conservation of this metabolic sequence.

The leucine catabolic pathway proceeds through the following sequence:

Leucine → α-ketoisocaproate → isovaleryl-CoA → 3-methylcrotonyl-CoA → 3-methylglutaconyl-CoA → 3-hydroxy-3-methylglutaryl-CoA → acetoacetate + acetyl-CoA

The formation of 3-methylcrotonyl-CoA occurs when isovaleryl-CoA undergoes dehydrogenation catalyzed by isovaleryl coenzyme A dehydrogenase in the mitochondria. This reaction introduces the characteristic double bond in the acyl chain, creating the C5:1 structure.

The connection between MC-CoA and isoprenoid biosynthesis occurs primarily through the metabolic fate of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is formed downstream of MC-CoA in the leucine catabolic pathway. HMG-CoA is a critical intermediate in the mevalonate (MVA) pathway for isoprenoid biosynthesis. The MVA pathway involves seven reactions to produce isopentenyl pyrophosphate (IPP) from acetyl-CoA. Subsequently, IPP can be isomerized to dimethylallyl pyrophosphate (DMAPP), both serving as fundamental building blocks for all isoprenoids.

PathwayStarting CompoundKey IntermediateEnd Products
Leucine CatabolismLeucine3-Methylcrotonyl-CoAAcetyl-CoA, Acetoacetate
Mevalonate PathwayAcetyl-CoAHMG-CoAIPP, DMAPP

The acetyl-CoA generated from leucine metabolism can enter the citric acid cycle for energy production or serve as a substrate for the mevalonate pathway. This metabolic versatility highlights the importance of MC-CoA as a junction point between amino acid catabolism and isoprenoid biosynthesis.

Enzymatic Conversion to 3-Methylglutaconyl-CoA

The conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA represents a critical step in leucine catabolism, catalyzed by the enzyme 3-methylcrotonyl-CoA carboxylase (MCCase). This reaction incorporates bicarbonate into MC-CoA, producing 3-methylglutaconyl-CoA through an ATP-dependent process.

MCCase belongs to the family of biotin-dependent carboxylases, a group of enzymes with diverse metabolic functions but common structural features. The carboxylation reaction occurs in two distinct steps:

  • ATP-dependent carboxylation of the biotin prosthetic group attached to the enzyme
  • Transfer of the carboxyl group from biotin to the substrate (3-methylcrotonyl-CoA)

The reaction can be represented as:

3-Methylcrotonyl-CoA + ATP + HCO3- → 3-Methylglutaconyl-CoA + ADP + Pi

MCCase is a heteromeric enzyme composed of biotin-containing α subunits and smaller β subunits. In bovine tissues, the enzyme has an approximate size of 835 kDa and appears to comprise six heterodimers in an (αβ)6 configuration. The enzyme is predominantly localized to the inner membrane of mitochondria and is highly expressed in kidney and liver tissues.

Mutations in the genes encoding either the α subunit (MCCA) or β subunit (MCCB) of MCCase can result in isolated biotin-resistant 3-methylcrotonyl-CoA carboxylase deficiency, an autosomal recessive disorder of leucine catabolism. This disorder appears to be the most frequent organic aciduria detected in tandem mass spectrometry-based neonatal screening programs, with phenotypes ranging from severe neurological involvement to asymptomatic presentations.

Substrate Specificity in β-Methylcrotonyl-CoA Carboxylase (MCCase) Activity

MCCase demonstrates distinctive substrate specificity and kinetic properties that highlight its specialized role in leucine metabolism. Detailed biochemical characterization of the enzyme from Pseudomonas aeruginosa has revealed important insights into its catalytic behavior and substrate preferences.

The kinetic parameters of MCCase with its native substrate, 3-methylcrotonyl-CoA, indicate high affinity and efficient catalysis. The enzyme exhibits sigmoidal kinetics for all its substrates (MC-CoA, ATP, and bicarbonate), suggesting allosteric regulation mechanisms. This non-Michaelis-Menten behavior is important for fine-tuning enzyme activity in response to metabolic demands.

Substrate/CofactorKinetic ParameterValue
MC-CoAK0.59.8 μM
MC-CoAVmax279 nmol/min·mg protein
ATPK0.513 μM
ATPVmax356 nmol/min·mg protein
BicarbonateK0.50.8 μM
BicarbonateVmax178 nmol/min·mg protein

The relatively low K0.5 value for MC-CoA (9.8 μM) demonstrates the high affinity of MCCase for this substrate. Interestingly, comparative studies with geranyl-CoA carboxylase (GCCase) have revealed important distinctions in substrate specificity. While MCCase is specific for MC-CoA and does not carboxylate geranyl-CoA (G-CoA), GCCase can catalyze the carboxylation of both G-CoA and MC-CoA.

GCCase shows differential kinetic behavior depending on the substrate:

  • Sigmoidal kinetics for G-CoA (K0.5 = 8.8 μM) and bicarbonate (K0.5 = 1.2 μM)
  • Michaelis-Menten kinetics for MC-CoA (Km = 14 μM) and ATP (Km = 10 μM)

The catalytic efficiencies (Vmax/Km) of GCCase for G-CoA and MC-CoA are 56 and 22, respectively, indicating that while G-CoA is the preferred substrate, MC-CoA is also effectively carboxylated. This substrate flexibility of GCCase suggests that it may substitute for MCCase in leucine catabolism under certain conditions, providing metabolic redundancy in some organisms.

The pH and temperature optima for both MCCase and GCCase are 8.5 and 37°C, respectively, reflecting their adaptation to physiological conditions. These enzymatic properties highlight the specialized nature of MC-CoA metabolism and its integration within broader metabolic networks.

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

8

Exact Mass

855.16525347 g/mol

Monoisotopic Mass

855.16525347 g/mol

Heavy Atom Count

55

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types